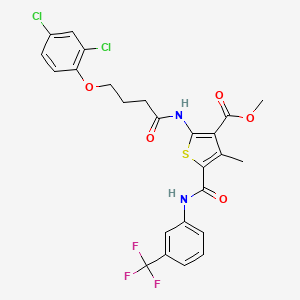

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate

Description

Key structural components include:

- Thiophene core: A five-membered aromatic ring with sulfur, substituted at positions 2, 3, 4, and 5.

- Position 3: A methyl ester (–COOCH₃), enhancing solubility in organic solvents.

- Position 4: A methyl group (–CH₃), contributing steric bulk.

- Position 5: A (3-(trifluoromethyl)phenyl)carbamoyl group (–CONH–C₆H₃(CF₃)), introducing metabolic stability and electronic effects via the –CF₃ moiety.

The combination of halogenated aromatic systems and trifluoromethyl groups suggests applications in medicinal chemistry, particularly in targeting proteins with hydrophobic pockets or resistance to oxidative metabolism .

Properties

Molecular Formula |

C25H21Cl2F3N2O5S |

|---|---|

Molecular Weight |

589.4 g/mol |

IUPAC Name |

methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C25H21Cl2F3N2O5S/c1-13-20(24(35)36-2)23(32-19(33)7-4-10-37-18-9-8-15(26)12-17(18)27)38-21(13)22(34)31-16-6-3-5-14(11-16)25(28,29)30/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,31,34)(H,32,33) |

InChI Key |

AYRLIZXJTRJUMN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction.

Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached using a coupling reaction.

Formation of the Amide Bond: The amide bond is formed through a condensation reaction between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiophene-Based Analogs

Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate (CAS: 505095-81-8)

- Key Differences: Position 2: Replaces the 4-(2,4-dichlorophenoxy)butanamido group with a 2,4-dichlorobenzamido moiety (–NHCO–C₆H₃Cl₂), reducing chain flexibility. Position 5: Substitutes the 3-trifluoromethylphenyl group with a 2-ethoxyphenyl (–OCH₂CH₃), altering electronic and steric properties.

- The –CF₃ group in the target compound enhances metabolic stability compared to the ethoxy group, which may undergo demethylation .

Heterocyclic Derivatives: Thiazole-Based Compounds

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 438577-61-8) and 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid (CAS: 144059-86-9)

- Structural Differences: Replace the thiophene core with a thiazole ring (containing nitrogen and sulfur). Lack the extended substituents (e.g., dichlorophenoxybutanamido) present in the target compound.

- Implications: Thiazole derivatives exhibit higher melting points (131–238°C) due to increased crystallinity, suggesting reduced solubility compared to the target compound . The absence of carbamoyl or phenoxy groups limits their ability to engage in hydrogen bonding, a feature critical for protein binding in the target compound .

Data Table: Comparative Analysis

Research Findings and Implications

Substituent Effects on Bioactivity: The 2,4-dichlorophenoxybutanamido group in the target compound may enhance binding to hydrophobic enzyme pockets compared to simpler halogenated groups in analogs . The –CF₃ group improves resistance to cytochrome P450-mediated metabolism, a feature absent in analogs with ethoxy or aldehyde groups .

Physical Properties :

- Thiazole derivatives exhibit higher melting points due to rigid heterocyclic cores, whereas the target compound’s flexible butanamido chain likely reduces crystallinity, improving solubility .

Synthetic Challenges :

- The target compound’s complex structure requires multi-step synthesis, contrasting with simpler thiazole derivatives prepared via condensation reactions .

Biological Activity

Methyl 2-(4-(2,4-dichlorophenoxy)butanamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C25H21Cl2F3N2O5S

- Molecular Weight : Approximately 589.4 g/mol

- IUPAC Name : Methyl 2-[4-(2,4-dichlorophenoxy)butanoylamino]-4-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]thiophene-3-carboxylate

Structural Features

The compound features a thiophene ring, which is known for its biological activity. The presence of various functional groups such as dichlorophenoxy and trifluoromethyl may enhance its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The presence of the dichlorophenoxy group suggests potential antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : The amide and carbamate functionalities may contribute to anti-inflammatory effects, as seen in related compounds that inhibit cyclooxygenase (COX) enzymes.

- Anticancer Potential : Thiophene derivatives are often explored for anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammation and cancer progression.

- Receptor Binding : It may bind to various receptors, modulating signaling pathways that regulate cell growth and immune responses.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiophene Ring : Through reactions involving sulfur-containing reagents.

- Introduction of Functional Groups : Using nucleophilic substitution for the dichlorophenoxy group and coupling reactions for the trifluoromethylphenyl group.

- Amide Bond Formation : Via condensation reactions between carboxylic acids and amines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

These findings support the hypothesis that this compound may possess similar or enhanced biological activities due to its unique structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.